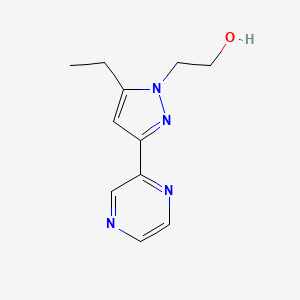

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Descripción general

Descripción

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, also known as 2-ethyl-3-pyrazinol, is a synthetic compound that has been used in a variety of scientific research applications. It is a structural analog of pyrazinamide, a drug used in the treatment of tuberculosis, and has been found to possess a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Medicine: Anti-Mycobacterial Agents

This compound has been studied for its potential as an anti-mycobacterial agent. Pyrazolo[1,5-a]pyrimidines, which share a similar core structure, have shown potent inhibition of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis . The structural analogs of this compound could serve as a starting point for developing new drugs against tuberculosis, especially multidrug-resistant strains.

Agriculture: Pesticides and Plant Protection

In the agricultural sector, derivatives of pyrazolopyrimidines, which are structurally related to the compound , have been utilized as herbicides, insecticides, and fungicides . These compounds help protect crops from various diseases and pests, thereby enhancing yield and quality.

Materials Science: Conducting Systems

Compounds with a pyrazolopyrimidine core are used in materials science for their electron-transfer and luminescent properties. They are applied in the production of laser dyes, scintillators, optical brighteners, and organic light-emitting diodes (OLEDs) . The subject compound could potentially be modified to enhance these properties for specific applications.

Chemical Synthesis: Catalysts and Ligands

In chemical synthesis, the compound can be a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions . These reactions are fundamental in creating complex molecules for pharmaceuticals and other chemical products.

Biochemistry: Enzyme Inhibition

The compound’s analogs have been reported to inhibit enzymes like ATP synthase . This inhibition is significant in biochemistry research, where controlling enzyme activity can lead to breakthroughs in understanding disease mechanisms and developing treatments.

Propiedades

IUPAC Name |

2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-9-7-10(14-15(9)5-6-16)11-8-12-3-4-13-11/h3-4,7-8,16H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAHWHBDTOGHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCO)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol | |

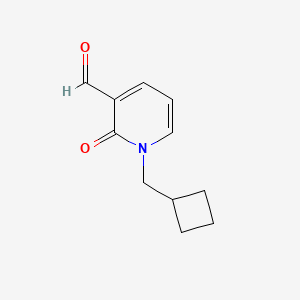

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

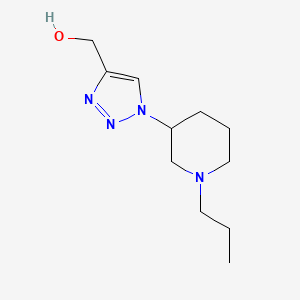

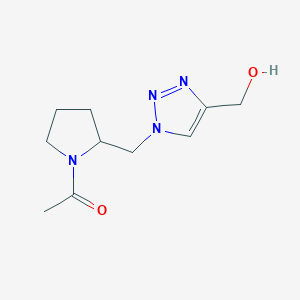

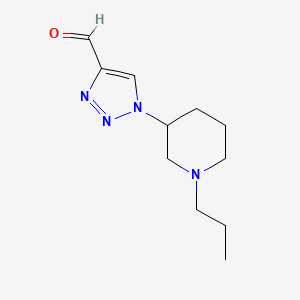

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.